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Compound of Interest

Compound Name: 1-Hexanol - d2
CAS No.: 1335436-46-8
Cat. No.: B1148029
Get Quote
. J

Executive Summary

1-Hexanol-d2 (specifically 1,1-dideuterio-1-hexanol) is a stable isotope-labeled analog of 1-
hexanol (

), a saturated six-carbon primary alcohol. It is a critical tool in pharmacokinetic studies,
metabolic tracing, and quantitative bioanalysis. By substituting the two hydrogen atoms at the
C1 position with deuterium (

or D), researchers can exploit the Primary Kinetic Isotope Effect (KIE) to probe the
mechanisms of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes.
Furthermore, its distinct mass shift (+2 Da) and chemical similarity to the unlabeled analyte
make it an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS)
guantification of volatile organic compounds (VOCS).

This guide details the chemical identity, synthesis, mechanistic applications, and experimental
protocols for 1-Hexanol-d2.

Part 1: Chemical Identity and Physical Properties
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The deuteration at the C1 position alters the reduced mass of the C-H bond (becoming C-D),
significantly affecting vibrational frequencies and bond dissociation energies without changing
the steric environment or electronic properties significantly.

Table 1: Physicochemical Specifications

Property Value / Description

Chemical Name 1,1-Dideuterio-1-hexanol

Common Synonyms 1-Hexanol-d2; Hexyl-1,1-d2 alcohol
CAS Number 52598-04-6 (1,1-d2 isomer) [1]

Molecular Formula

104.19 g/mol (calculated); Unlabeled: 102.17

Molecular Weight
g/mol
Typically
Isotopic Purity
atom D

Boiling Point (similar to unlabeled)
Density at
B Slightly soluble in water; Miscible with ethanol,
Solubility
ether
Appearance Colorless liquid

Note: While 1-Hexanol-d13 (fully deuterated, CAS 204244-84-8) exists, the d2 variant is
specifically preferred for probing C1 oxidation mechanisms.

Part 2: Synthesis and Quality Control

The synthesis of 1-Hexanol-1,1-d2 is a reduction reaction that introduces deuterium specifically
at the carbonyl carbon of a precursor.
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Synthetic Route: Lithium Aluminum Deuteride
Reduction

The most robust synthesis involves the reduction of Methyl Hexanoate (or Hexanoic Acid) using
Lithium Aluminum Deuteride (

) in an anhydrous ether solvent (THF or Diethyl Ether). This method ensures high isotopic
enrichment at the C1 position.

Reaction Scheme:
Experimental Protocol: Synthesis of 1-Hexanol-1,1-d2

Reagents:
e Methyl Hexanoate (CAS 106-70-7)
e Lithium Aluminum Deuteride (
, 98%+ D)
e Anhydrous Tetrahydrofuran (THF)

e Sodium Sulfate (

Procedure:

e Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, addition
funnel, and nitrogen inlet. Maintain an inert

atmosphere.

e Solvent Prep: Charge the flask with

(1.2 equivalents) suspended in anhydrous THF. Cool the suspension to

using an ice bath.
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» Addition: Dissolve Methyl Hexanoate (1.0 equivalent) in a minimal volume of anhydrous THF.
Add this solution dropwise to the

suspension over 30 minutes. Caution: Exothermic reaction.

o Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to
room temperature. Reflux for 2—4 hours to ensure completion.

e Quenching (Fieser Method): Cool to
. Carefully quench excess hydride by sequential addition of:
o mL water (per

g

)

o mL 15% NaOH[1]

o mL water

o Workup: Filter the granular aluminum salts. Dry the filtrate over anhydrous

 Purification: Concentrate the solvent via rotary evaporation. Purify the crude oil by fractional
distillation (BP

) to obtain pure 1-Hexanol-1,1-d2.
Quality Control (QC)
¢ 1H-NMR: Confirm the absence of the signal at

(triplet), which corresponds to the
protons alpha to the hydroxyl group in unlabeled hexanol.

e MS (GC-MS): Verify the molecular ion peak (
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) at

(minus water loss peaks).

Part 3: Applications in Drug Development &

Metabolism
Mechanistic Probe: Kinetic Isotope Effects (KIE)

1-Hexanol-d2 is invaluable for studying Alcohol Dehydrogenase (ADH) kinetics. The oxidation
of alcohol to aldehyde involves the cleavage of the

bond.

o Primary KIE: If the C-H bond cleavage is the rate-limiting step, replacing H with D (

) will significantly decrease the reaction rate (

).

» Metabolic Stability: Deuteration can slow down the "first-pass" metabolism of hexanol-
containing drugs or prodrugs, potentially extending their half-life [2].

Internal Standard for Quantitative Bioanalysis

In GC-MS analysis of biological fluids (e.g., blood alcohol, breath condensate), 1-Hexanol-d2
serves as an ideal Internal Standard (IS).

o Co-elution: It virtually co-elutes with unlabeled 1-hexanol, ensuring it experiences the exact
same matrix effects and ionization conditions.[2]

o Mass Separation: The +2 Da shift allows for interference-free quantification using Selected
lon Monitoring (SIM).

Part 4: Visualization of Pathways
Synthesis and Metabolic Oxidation Pathway

The following diagram illustrates the synthesis of 1-Hexanol-d2 and its subsequent metabolic
oxidation by ADH, highlighting the deuterium transfer.
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Caption: Synthesis of 1-Hexanol-1,1-d2 via LIAID4 reduction and its metabolic oxidation to
Hexanal-1-d1 by Alcohol Dehydrogenase (ADH), illustrating the transfer of one deuterium atom
to the cofactor.

Part 5: Experimental Protocol - GC-MS Internal
Standard Use

Objective: Quantify trace 1-hexanol in plasma using 1-Hexanol-d2 as an Internal Standard.
o Stock Solution: Prepare a 1 mg/mL stock of 1-Hexanol-d2 in methanol.
o Sample Prep:

o Aliquot 200 pL of plasma into a headspace vial.

o Add 10 pL of 1-Hexanol-d2 Stock (Final conc: 50 pg/mL).

o Add 0.5 g NaCl (salting out) and seal immediately.

e GC-MS Conditions:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1148029/docs?utm_src=pdf-body-img#1-hexanol-d2-a-technical-guide-for-metabolic-profiling-and-bioanalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Column: DB-WAX or equivalent polar column (30m x 0.25mm).
o Carrier Gas: Helium at 1 mL/min.
o Temp Program:

(2 min)

o Detection (SIM Mode):
o Analyte (1-Hexanol): Monitor

56 (base peak), 69, 84.

o IS (1-Hexanol-d2): Monitor
58 (base peak shifted +2), 71, 86.
o Calculation: Plot Area Ratio (
) vs. Concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Organic Syntheses Procedure [orgsyn.org]
e 2. pdf.benchchem.com [pdf.benchchem.com]
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metabolic-profiling-and-bioanalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148029?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

